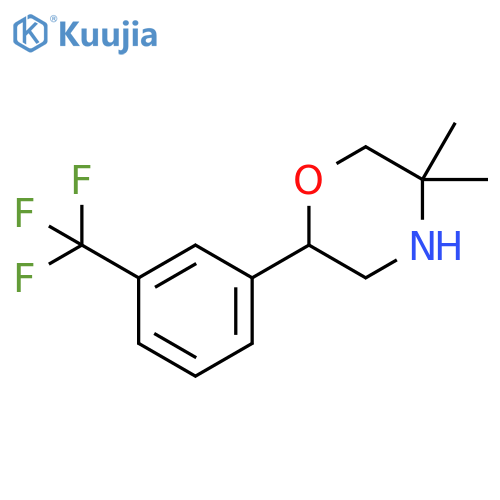

Cas no 1099623-12-7 (5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine)

1099623-12-7 structure

商品名:5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine

CAS番号:1099623-12-7

MF:C13H16F3NO

メガワット:259.267454147339

MDL:MFCD11552132

CID:4571881

PubChem ID:43366936

5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine 化学的及び物理的性質

名前と識別子

-

- 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine

- Morpholine, 5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-

- 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine

-

- MDL: MFCD11552132

- インチ: 1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3

- InChIKey: YBCKMFNWWPEEIS-UHFFFAOYSA-N

- ほほえんだ: N1C(C)(C)COC(C2=CC=CC(C(F)(F)F)=C2)C1

5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-221577-5.0g |

5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 95.0% | 5.0g |

$1945.0 | 2025-02-20 | |

| Enamine | EN300-221577-0.05g |

5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 95.0% | 0.05g |

$155.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038285-1g |

5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 95% | 1g |

¥3325.0 | 2023-04-05 | |

| Chemenu | CM417650-250mg |

5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 95%+ | 250mg |

$312 | 2023-02-03 | |

| Aaron | AR01AMFO-250mg |

5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 95% | 250mg |

$481.00 | 2025-02-09 | |

| Aaron | AR01AMFO-500mg |

5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 95% | 500mg |

$746.00 | 2025-02-09 | |

| A2B Chem LLC | AV74152-250mg |

5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 95% | 250mg |

$384.00 | 2024-04-20 | |

| A2B Chem LLC | AV74152-5g |

5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 95% | 5g |

$2083.00 | 2024-04-20 | |

| A2B Chem LLC | AV74152-10g |

5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 95% | 10g |

$3071.00 | 2024-04-20 | |

| TRC | D457538-50mg |

5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |

1099623-12-7 | 50mg |

$ 185.00 | 2022-06-05 |

5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

1099623-12-7 (5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量